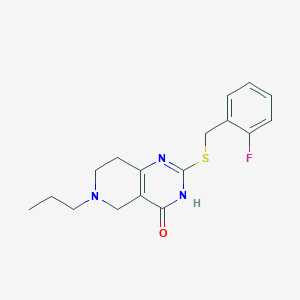
2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H20FN3OS and its molecular weight is 333.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis and Biological Activity
The structural analysis and synthesis of compounds with similar benzamide scaffolds have been extensively studied. For instance, the synthesis and biological activities of optical isomers of mosapride, a compound with a benzamide structure similar to the one , highlight the potential of such compounds in medical research, particularly in their action as gastroprokinetic agents (T. Morie, S. Kato, H. Harada, N. Yoshida, J. Matsumoto, 1994). This study underscores the relevance of structural nuances in the pharmacological profile of benzamide derivatives, suggesting that 2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide could have unique biological activities worth exploring.
Synthesis and Structure-Activity Relationships
Research on novel benzamides as selective and potent gastrokinetic agents elaborates on the synthesis and structure-activity relationships of compounds similar to the chemical (S. Kato, T. Morie, T. Kon, N. Yoshida, T. Karasawa, J. Matsumoto, 1991). These studies suggest that modifications in the benzamide structure can lead to significant changes in biological efficacy and selectivity. Such insights could guide the design of new derivatives of this compound for specific therapeutic or experimental purposes.
Photocatalytic Applications
Investigations into the photocatalytic degradation of organic compounds using titanium dioxide offer another perspective on the potential applications of structurally related benzamides (T. Torimoto, Shigeyoshi Ito, and Susumu Kuwabata, H. Yoneyama, 1996). The study of photocatalytic processes is crucial for environmental chemistry, suggesting that benzamide derivatives, including the compound , could be valuable in the development of new materials or methods for pollution control and the degradation of hazardous substances.
Antimicrobial and Antitumor Potential
The exploration of novel benzamides for their antimicrobial and antitumor activities presents a compelling case for the research into this compound (A. Alanazi, A. Abdel-Aziz, Ibrahim A. Al-Suwaidan, S. G. Abdel-hamide, T. Shawer, A. El-Azab, 2014). This area of research is particularly relevant for the development of new pharmacological agents, offering pathways to novel treatments for various infections and cancers.
作用機序
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds exhibit antimycobacterial activity . This suggests that the compound may interact with key enzymes or proteins in the Mycobacterium tuberculosis, inhibiting its growth or survival.
Biochemical Pathways
Given its potential antimycobacterial activity , it may interfere with essential biochemical pathways in Mycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on the antimycobacterial activity of similar compounds , it can be inferred that this compound may lead to the death of Mycobacterium tuberculosis cells, thereby helping to control the spread of tuberculosis.
特性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-2-8-21-9-7-15-13(10-21)16(22)20-17(19-15)23-11-12-5-3-4-6-14(12)18/h3-6H,2,7-11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWBLJSKWBELME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-mesitylacetamide](/img/structure/B2872067.png)
![1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2872068.png)
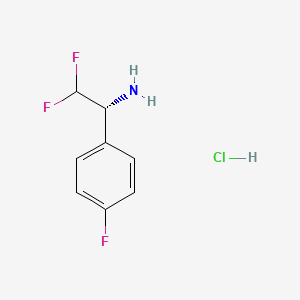
![[1-(3-Phenylpropyl)piperidin-3-yl]methanol](/img/structure/B2872070.png)
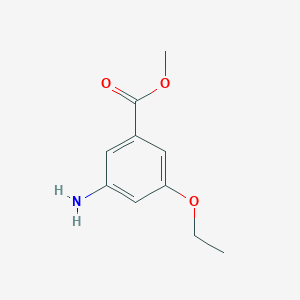
![2-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872076.png)
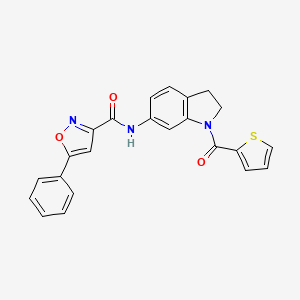
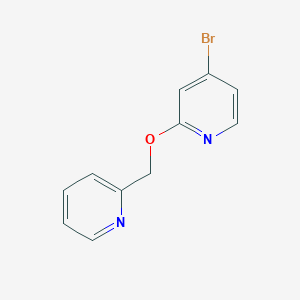
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2872082.png)
![4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2872084.png)
![N-[(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2872087.png)
![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)
